Potassium phenoxide

Descripción general

Descripción

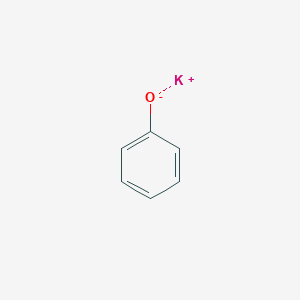

Potassium phenoxide is a chemical species that arises from the deprotonation of phenol by potassium. It is a key intermediate in various chemical reactions and can form complexes with different metals. The synthesis and characterization of potassium phenoxide derivatives have been explored in several studies, revealing their potential applications in catalysis, polymerization, and as components in nonlinear optical materials.

Synthesis Analysis

The synthesis of potassium phenoxide derivatives can be achieved through reactions involving potassium amides, such as KN(SiMe3)2, and the corresponding aminophenols. This method has been used to create a series of potassium complexes with monoanionic tetradentate amino-phenolate ligands, which have shown catalytic activity in the ring-opening polymerization of rac-lactide . Another approach involves the reaction of potassium anions with phenyl glycidyl ether, leading to the formation of potassium phenolate . Additionally, potassium carbonate can be used in a one-pot synthesis of crown ethers, where it generates the phenoxide ion to facilitate nucleophilic substitution reactions .

Molecular Structure Analysis

The molecular structure of potassium phenoxide derivatives can vary significantly. X-ray diffraction studies have determined the solid-state structures of some potassium complexes, revealing dinuclear complexes in some cases . In contrast, a potassium complex of magneson has been reported to have a heptacoordinated K+ ion with a polymeric structure in the solid state . The bonding between ions in the crystal structure of potassium p-nitrophenolate dihydrate is also noteworthy, presenting an acentric structure with unusual bonding patterns .

Chemical Reactions Analysis

Potassium phenoxide derivatives participate in a variety of chemical reactions. They have been shown to catalyze the ring-opening polymerization of rac-lactide, leading to the formation of atactic polylactic acids with slightly isotactic-enriched microstructures . The reaction of potassium anions with phenyl glycidyl ether results in the cleavage of the PHOCH2 bond and the formation of potassium phenolate . Furthermore, the presence of potassium has been studied in the wet oxidation of phenol, where it interacts with manganese/cerium oxide catalysts, affecting the degradation of phenol .

Physical and Chemical Properties Analysis

The physical and chemical properties of potassium phenoxide derivatives are influenced by their molecular structure and the substituents on the phenolate ring. For instance, the optical properties of potassium p-nitrophenolate dihydrate show excellent transmission in the visible and near-infrared region, which is significant for applications in nonlinear optics and opto-electronic devices . The thermal and spectroscopic characterization of a potassium complex of magneson indicates the stability and coordination modes of the ligand . The influence of pH on the degradation of phenol by potassium ferrate also highlights the pH-dependent reactivity and stability of potassium phenoxide derivatives .

Aplicaciones Científicas De Investigación

2. Sustainable CO2 Fixation onto Bio-Based Aromatics

- Methods and Procedures: The study found that the carboxylation of phenol was possible using sodium hydroxide (NaOH), potassium hydroxide (KOH), and sodium carbonate (Na2CO3). The formation of metal phenoxide is the rate-determining step, which could be more efficiently prepared under reflux .

- Results and Outcomes: The study provides guidelines for the utilization of state-of-the-art technology in this century-old yet not sufficiently described reaction system. It was found that all procedures result in the highest selectivity for salicylic acid (SA), followed by minor amounts of 4-hydroxybenzoic acid (4HBA) and 4-hydroxyisophthalic acid (4HiPh) .

3. Synthesis of Aryl Ethers

- Application Summary: Sodium phenoxide, which is similar to potassium phenoxide, is used as a precursor to many other organic compounds, such as aryl ethers .

- Methods and Procedures: Sodium phenoxide reacts with alkylating agents to afford alkyl phenyl ethers . This conversion is an extension of the Williamson ether synthesis .

- Results and Outcomes: The reaction results in the formation of aryl ethers .

4. Formation of Phenyl Esters

- Application Summary: Sodium phenoxide can react with acylating agents to form phenyl esters .

- Methods and Procedures: The reaction involves the treatment of sodium phenoxide with an acylating agent . The reaction proceeds via nucleophilic acyl substitution .

- Results and Outcomes: The reaction results in the formation of phenyl esters .

Safety And Hazards

Potassium phenoxide is a chemical that should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Propiedades

IUPAC Name |

potassium;phenoxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O.K/c7-6-4-2-1-3-5-6;/h1-5,7H;/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGJADVGJIVEEGF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5KO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30881405 | |

| Record name | Potassium phenoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30881405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium phenoxide | |

CAS RN |

100-67-4 | |

| Record name | Potassium phenoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium phenoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30881405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium phenolate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.616 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM PHENOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9CQ00ODF3U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1,1-Dimethyl-2-propynyl)oxy]trimethylsilane](/img/structure/B93083.png)

![Sulfilimine, S,S-bis(1-methylethyl)-N-[(4-methylphenyl)sulfonyl]-](/img/structure/B93090.png)